REACTION_CXSMILES
|
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].O.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=O.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[O:17]1[C:18]2[CH:20]=[CH:23][CH:22]=[CH:21][C:25]=2[CH:15]([CH2:5][CH2:6][NH2:7])[CH2:16]1 |f:0.1|
|
Name
|
|
Quantity
|
247 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
diethylcyanomethyl phosphonate
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
P(OC(C#N)(CC)CC)([O-])=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
5-Acetyl-2,3-dihydro[b]benzofuran
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the whole stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the whole stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a pale brown oil which
|
Type
|
CUSTOM
|
Details
|
This solid was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C2=C1C=CC=C2)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 789 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |